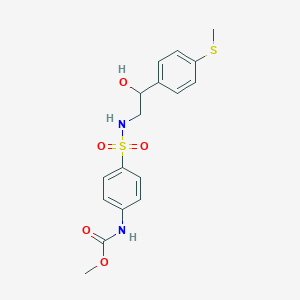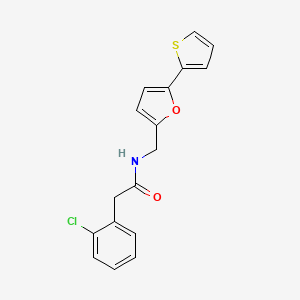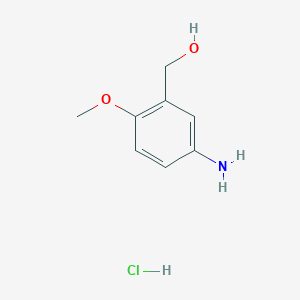
N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide” is a chemical compound with the CAS Number 331255-43-7 . It has a molecular weight of 246.29 and a molecular formula of C12H10N2O2S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to a carboxamide group, and a thiophene ring substituted with a cyano group and two methyl groups .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.32±0.1 g/cm3 and a predicted boiling point of 330.9±42.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Antiviral Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide derivatives have been found to exhibit antiviral properties. Specifically, furan-carboxamide derivatives demonstrated potent inhibitory effects on the influenza A H5N1 virus. The study by Yongshi et al. (2017) highlighted that the furan-carboxamide derivatives with specific structural modifications showed significant anti-influenza activity, indicating potential for antiviral drug development Yongshi et al., 2017.
Neuroinflammation Imaging
Another application is in neuroimaging, where compounds like [11C]CPPC, a derivative of this compound, are used in PET imaging to target the macrophage colony-stimulating factor 1 receptor (CSF1R). This is particularly relevant in the study of neuroinflammation and associated disorders. Horti et al. (2019) demonstrated that this compound could effectively image reactive microglia and disease-associated microglia in vivo, offering significant implications for understanding and treating neuropsychiatric disorders Horti et al., 2019.
Antibacterial Properties
There is evidence of antibacterial activity associated with this compound derivatives. Siddiqa et al. (2022) synthesized and investigated the in vitro antibacterial activities of such compounds against drug-resistant bacteria, including A. baumannii and K. pneumoniae. The study suggested that these compounds could be effective against certain drug-resistant bacteria Siddiqa et al., 2022.
Antioxidant and Anti-inflammatory Effects
Compounds related to this compound have shown potential antioxidant and anti-inflammatory effects. Madhavi and Sreeramya (2017) synthesized a series of related compounds and evaluated their in vitro antioxidant and in vivo anti-inflammatory activities, finding significant activity in these areas Madhavi & Sreeramya, 2017.
Cancer Research
This compound derivatives have also been explored in cancer research. Lan et al. (2017) designed and synthesized a series of these derivatives, targeting the epidemal growth factor receptor (EGFR) as potential anticancer agents. Their studies showed that some of these compounds exhibited potent anticancer activities against various cancer cell lines, indicating their potential as novel anticancer agents Lan et al., 2017.
Direcciones Futuras
Thiophene derivatives, like “N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide”, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-7-8(2)17-12(9(7)6-13)14-11(15)10-4-3-5-16-10/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHOPEJPAXDPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2993233.png)
![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2993239.png)


![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)
![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)

![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)


